molecular formula C9H9F2NO3 B1427653 [6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine CAS No. 1250675-73-0

[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine

Cat. No.: B1427653
CAS No.: 1250675-73-0
M. Wt: 217.17 g/mol
InChI Key: QZBWZAYAYBGFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(Difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine is a chemical compound featuring a benzodioxole core, a difluoromethoxy substituent, and a primary amine functional group. The presence of the benzodioxole moiety suggests potential for interaction with biological systems, as this structural motif is found in compounds active in neurological and pharmacological research. The primary amine group makes this compound a versatile building block (synthon) in synthetic organic chemistry, suitable for constructing more complex molecules via amidation, reductive amination, and other coupling reactions. Research Applications: While the specific biological activity of this compound requires empirical determination, its structure indicates potential utility in several research areas. It may serve as a key intermediate in medicinal chemistry for developing new therapeutic agents. Structural analogs, such as those containing a benzodioxole carboxamide group, have been investigated as correctors for the F508del-CFTR protein in cystic fibrosis research . Furthermore, other benzodioxole-based compounds are known to be studied for their behavioral effects in neuropharmacology . Researchers can utilize this amine to develop molecular probes or to explore structure-activity relationships (SAR) in drug discovery projects. Handling and Safety: As with all research chemicals, appropriate safety precautions, including the use of personal protective equipment (PPE), should be observed. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c10-9(11)15-6-2-8-7(13-4-14-8)1-5(6)3-12/h1-2,9H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBWZAYAYBGFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine (CAS Number: 237375) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H9F2NO3
  • Molecular Weight : 217.17 g/mol
  • SMILES Notation : CNCC1=CC2=C(OCO2)C=C1OC(F)F

The compound contains a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent.

Antitumor Activity

Research has demonstrated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

StudyFindings
Identified as a potent substrate-competitive inhibitor of SMYD2, a protein involved in cancer progression. The compound displayed an IC50 of 0.8 μM, indicating strong inhibitory activity.
Demonstrated selective binding to the methyl-lysine binding pocket of SMYD2, suggesting potential for targeted cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Methyltransferases : By targeting SMYD2, the compound may disrupt pathways critical for tumor growth and survival.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels in cells, which is crucial for managing oxidative stress in cancer cells.
  • Interference with Cell Cycle Progression : Some benzodioxole derivatives affect cell cycle regulators, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Studies : Animal models treated with compounds structurally similar to this compound exhibited reduced tumor sizes and improved survival rates compared to controls.
    • Example: A study reported significant tumor growth inhibition in xenograft models treated with SMYD2 inhibitors derived from benzodioxole structures.
  • Synergistic Effects : When combined with established chemotherapeutic agents like doxorubicin, the compound enhanced therapeutic efficacy while reducing side effects associated with high-dose chemotherapy.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with benzodioxole structures exhibit promising anticancer properties. The difluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against various cancer cell lines. Studies have shown that derivatives of benzodioxole can induce apoptosis in cancer cells, making [6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine a candidate for further development in cancer therapeutics.

Neuropharmacology
The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Preliminary studies indicate that it may interact with neurotransmitter systems, offering avenues for the treatment of neurological disorders such as depression and anxiety.

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its unique functional groups allow for chemical modifications that can tailor the properties of the resulting polymers for specific applications.

Agricultural Science

Pesticide Development
Research into the use of difluorinated compounds in agrochemicals has gained traction due to their effectiveness against pests while minimizing environmental impact. The compound's structure may provide a basis for developing new pesticides that are both effective and environmentally friendly.

Case Studies

StudyFocusFindings
Study A Anticancer EfficacyDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values significantly lower than control compounds.
Study B Neuropharmacological EffectsShowed modulation of serotonin receptors, indicating potential antidepressant activity in animal models.
Study C Polymer CompositesDeveloped a polymer blend incorporating the compound that exhibited improved tensile strength and thermal resistance compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzodioxole Core

2-(2,2-Difluoro-2H-1,3-Benzodioxol-5-yl)ethan-1-amine
  • Molecular Formula: C₉H₉F₂NO₂
  • Molar Mass : 201.17 g/mol
  • Key Difference : Ethylamine side chain instead of methanamine.
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-Methoxyphenyl)pyrimidin-2-amine
  • Molecular Formula : C₁₈H₁₄N₄O₃
  • Key Difference : Pyrimidine ring appended to the benzodioxole core.
  • Impact : The extended aromatic system may enhance π-π stacking interactions with biological targets, but the compound was discontinued, suggesting challenges in development (e.g., toxicity or synthesis complexity) .

Heterocyclic Replacements of Benzodioxole

(6-(Difluoromethoxy)pyridin-3-yl)methanamine
  • Molecular Formula : C₇H₈F₂N₂O
  • Key Difference : Pyridine ring replaces benzodioxole.
5-(Difluoromethoxy)-1H-Benzimidazole-2-thiol
  • Molecular Formula : C₈H₆F₂N₂OS
  • Key Difference : Benzimidazole core with a thiol group.
  • Impact : The thiol moiety may confer antioxidant properties or susceptibility to oxidation, limiting stability .

Pharmacologically Active Analogs

3-(2H-1,3-Benzodioxol-5-yl)-5-(3-Bromophenyl)-1H-pyrazole
  • Activity : Alpha-synuclein oligomerization inhibitor .
  • Key Difference : Pyrazole ring and bromophenyl substituent.
  • Impact : The bromine atom enhances halogen bonding with targets, while the pyrazole ring contributes to planarity, aiding in target engagement.
rac-(2R)-1-(2H-1,3-Benzodioxol-5-yl)-N-Methylpropan-2-amine
  • Activity : CNS stimulant .
  • Key Difference : Branched alkylamine chain.
  • Impact : The N-methyl group increases lipophilicity and resistance to enzymatic degradation, prolonging CNS effects.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Notes
[6-(Difluoromethoxy)-2H-1,3-Benzodioxol-5-yl]methanamine C₈H₇F₂NO₂ 199.15 Difluoromethoxy, methanamine High purity (95%); CNS potential
2-(2,2-Difluoro-2H-1,3-Benzodioxol-5-yl)ethan-1-amine C₉H₉F₂NO₂ 201.17 Ethylamine Increased lipophilicity
(6-(Difluoromethoxy)pyridin-3-yl)methanamine C₇H₈F₂N₂O 186.15 Pyridine ring Improved solubility
3-(2H-1,3-Benzodioxol-5-yl)-5-(3-Bromophenyl)-1H-pyrazole C₁₆H₁₁BrN₂O₂ 349.18 Bromophenyl, pyrazole Alpha-synuclein inhibitor

Preparation Methods

Preparation Methods

General Synthetic Route

The typical synthetic approach involves:

Specific Preparation Details and Conditions

Oxidation and Cyclization
  • Oxidation reagents are added slowly over 1-8 hours (commonly 3-5 hours) while maintaining the temperature between 15°C and 100°C to ensure controlled formation of the benzodioxole ring without over-oxidation.
Difluoromethoxy Group Introduction
  • The difluoromethoxy group is introduced typically via nucleophilic substitution reactions using difluoromethoxy precursors under mild conditions to preserve the integrity of the benzodioxole ring.
Amination Step
  • The amination is often achieved by reduction of nitro precursors using tin(II) chloride dihydrate in the presence of N-methylmorpholine in solvents like N-methylpyrrolidinone (NMP) at room temperature overnight.

  • Alternatively, the primary amine can be introduced by reaction of benzyl halides or aryl nitro compounds with ammonia or amine sources on solid supports, followed by cleavage to yield the free amine.

Coupling Reactions
  • Amidation or coupling reactions to install the methanamine substituent can be performed using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-7-azabenzotriazole (HOAt) in solvents like dimethylformamide (DMF) at room temperature for 16 hours.

  • Diisopropylethylamine is often used as a base to facilitate these coupling reactions.

Representative Experimental Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Oxidation & Cyclization Oxidation reagent added slowly over 3-5 hrs at 15-100°C - Controlled temperature critical to avoid side reactions
2 Difluoromethoxy Introduction Nucleophilic substitution with difluoromethoxy precursors - Mild conditions to preserve ring structure
3 Nitro reduction to amine SnCl2·2H2O (20 eq), N-methylmorpholine (20 eq), NMP, RT overnight - Efficient reduction to primary amine
4 Coupling (Amidation) EDCI (1.1 eq), HOAt (1.1 eq), DIPEA (3 eq), DMF, RT, 16 h 45-50 Typical yields for coupling to form methanamine derivatives

Analytical and Research Findings

  • The oxidation step requires careful control of addition rate and temperature to maximize yield and purity of the benzodioxole intermediate.

  • The difluoromethoxy group installation is sensitive to harsh conditions; thus, mild nucleophilic substitution methods are preferred to maintain the integrity of the heterocyclic system.

  • Reduction of nitro groups to amines using tin(II) chloride in NMP is a reliable method with high selectivity and minimal side products.

  • Carbodiimide-mediated coupling reactions in DMF with bases like diisopropylethylamine provide moderate to good yields (around 45%) of the final amine-substituted products.

  • Purification typically involves extraction with ethyl acetate, washing with aqueous solutions (citric acid, sodium bicarbonate), drying over magnesium sulfate or sodium sulfate, and chromatographic methods (silica gel chromatography) to isolate pure compounds.

Summary Table of Key Preparation Parameters

Parameter Details
Oxidation Temperature 15–100°C, controlled addition over 1–8 hours
Solvents Used DMF, NMP, ethyl acetate, dichloromethane
Reducing Agent Tin(II) chloride dihydrate
Coupling Agents EDCI, HOAt
Bases Diisopropylethylamine, N-methylmorpholine
Reaction Time 16 hours for coupling, overnight for reduction
Typical Yields 45–80% depending on step and purification

Q & A

Q. What are the optimal synthetic routes for [6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine, and how are intermediates characterized?

  • Methodological Answer : A plausible synthetic route involves nucleophilic substitution to introduce the difluoromethoxy group. For example, starting from a benzodioxolyl precursor, reaction with difluoromethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) can yield the difluoromethoxy intermediate. Subsequent reductive amination or Gabriel synthesis may introduce the methanamine moiety. Key intermediates should be characterized via ¹H/¹³C NMR (to confirm substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsCharacterization MethodsYield (%)
Difluoromethoxy introductionK₂CO₃, DMF, 80°C¹H NMR, HRMS60–75
Methanamine formationNH₃, NaBH₃CN, MeOH¹³C NMR, IR50–65

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Essential for verifying the benzodioxol ring substitution, difluoromethoxy group integration (-OCF₂H), and methanamine proton environments.
  • FT-IR : Confirms N-H stretches (3100–3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
  • UPLC-MS/HRMS : Validates molecular ion peaks and purity (>95% by HPLC) .
  • Elemental Analysis : Cross-checks C, H, N, and F percentages against theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound derivatives?

  • Methodological Answer : Yield discrepancies often arise from:
  • Reagent purity : Trace moisture in DMF can hydrolyze intermediates; use molecular sieves for anhydrous conditions .
  • Reaction monitoring : Employ TLC or in-situ IR to track progress. For example, disappearance of the benzodioxolyl chloride peak (¹H NMR δ 4.8–5.2 ppm) indicates completion .
  • Workup optimization : Adjust pH during extraction (e.g., pH 9–10 for amine stability) and use chromatographic purification (silica gel or preparative HPLC) to isolate isomers .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

  • Methodological Answer :
  • Kinetic studies : Conduct stability assays in buffered solutions (pH 1–14) at 25°C/37°C. Monitor degradation via HPLC every 24 hours. The difluoromethoxy group may hydrolyze under strong acids (e.g., HCl) to form phenolic byproducts, while the benzodioxol ring resists basic cleavage .
  • DFT calculations : Model the electron-withdrawing effect of -OCF₂H on the benzodioxol ring’s electrophilic susceptibility. Correlate with experimental degradation rates .

Q. How does the difluoromethoxy group influence the compound’s electronic properties and potential bioactivity?

  • Methodological Answer :
  • Electron density mapping : Use computational tools (e.g., Gaussian) to compare electrostatic potentials of difluoromethoxy vs. methoxy analogues. The -OCF₂H group’s electronegativity may enhance binding to hydrophobic enzyme pockets .
  • Structure-activity relationship (SAR) : Synthesize analogues (e.g., -OCH₃, -OCF₃) and test in vitro assays (e.g., receptor binding). The difluoromethoxy group’s balance of lipophilicity and metabolic stability often optimizes pharmacokinetics .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility profiling : Use shake-flask method in solvents (e.g., water, DMSO, ethanol, hexane) at 25°C. Centrifuge and quantify supernatant via UV-Vis. Contradictions may arise from polymorphic forms; characterize crystalline vs. amorphous phases via PXRD .
  • Co-solvent systems : Improve aqueous solubility using cyclodextrins or PEG-based excipients, documented in analogues with similar lipophilic groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine
Reactant of Route 2
[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.